2-(benzoylamino)-N-methylnicotinamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H13N3O2 |
|---|---|
Molecular Weight |
255.27 g/mol |
IUPAC Name |
2-benzamido-N-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C14H13N3O2/c1-15-14(19)11-8-5-9-16-12(11)17-13(18)10-6-3-2-4-7-10/h2-9H,1H3,(H,15,19)(H,16,17,18) |
InChI Key |
WABOTYOBYAVCCK-UHFFFAOYSA-N |
SMILES |
CNC(=O)C1=C(N=CC=C1)NC(=O)C2=CC=CC=C2 |
Canonical SMILES |
CNC(=O)C1=C(N=CC=C1)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 2 Benzoylamino N Methylnicotinamide
Development of Novel Synthetic Routes to 2-(benzoylamino)-N-methylnicotinamide
The construction of the this compound molecule hinges on the efficient formation of its core amide bonds. Modern synthetic strategies offer a variety of approaches to achieve this, from classical methods to cutting-edge catalytic systems.
Strategic Disconnections and Retrosynthetic Analyses for the Core Structure
Retrosynthetic analysis is a technique used to break down a complex target molecule into simpler, commercially available starting materials. For this compound, the most logical disconnections are at the C-N bonds of the two amide groups, as these bonds are readily formed using reliable chemical reactions.
Two primary retrosynthetic pathways can be envisioned:
Pathway A: This pathway involves a primary disconnection at the amide bond linking the benzoyl group to the pyridine (B92270) ring. This reveals two key synthons: 2-amino-N-methylnicotinamide and a benzoyl group equivalent, such as benzoyl chloride. A further disconnection of the remaining amide bond in 2-amino-N-methylnicotinamide leads back to 2-aminonicotinic acid and methylamine. This approach builds the pyridine core first and introduces the benzoyl group in a late-stage acylation.
Pathway B: An alternative strategy is to first disconnect the N-methylnicotinamide side chain. This simplifies the target to 2-(benzoylamino)nicotinic acid and methylamine. The subsequent disconnection of the benzamido group leads back to 2-aminonicotinic acid and benzoyl chloride. This pathway involves forming the benzamido group first, followed by amidation with methylamine.
Optimization of Reaction Conditions and Yields for this compound
Achieving a high yield of this compound requires careful optimization of the reaction conditions for the key amide bond-forming step, typically the reaction between a 2-aminonicotinamide derivative and a benzoylating agent. Key parameters that influence the reaction's success include the choice of solvent, temperature, reaction time, and the presence of a base to neutralize the acid byproduct (e.g., HCl if using benzoyl chloride).
A systematic approach, often involving a Design of Experiments (DoE), can identify the ideal conditions. For instance, one might investigate the reaction of 2-amino-N-methylnicotinamide with benzoyl chloride. The temperature could be varied to find a balance between reaction rate and prevention of side-product formation. Different solvents, such as dioxane or acetonitrile (B52724), could be tested for their ability to dissolve the reactants and facilitate the reaction researchgate.net. The amount of base and the reaction time would also be critical variables to optimize for maximum conversion and yield mdpi.comnih.gov.
Table 1: Hypothetical Optimization of Benzoylation Reaction
| Entry | Solvent | Temperature (°C) | Base (equivalents) | Time (h) | Hypothetical Yield (%) |
| 1 | Dichloromethane (B109758) | 25 | 1.1 | 4 | 75 |
| 2 | Acetonitrile | 25 | 1.1 | 4 | 82 |
| 3 | Dioxane | 50 | 1.1 | 2 | 88 |
| 4 | Dioxane | 80 | 1.1 | 2 | 91 |
| 5 | Acetonitrile | 80 | 1.5 | 1 | 85 |
This table is for illustrative purposes and represents a potential optimization study.
Application of Catalytic Methods in the Synthesis of this compound
Modern synthetic chemistry increasingly favors catalytic methods to improve efficiency and reduce waste. For the synthesis of this compound, several catalytic approaches could be applied.
Direct Amide Formation: Catalysts based on boronic acids have been shown to facilitate the direct formation of amides from carboxylic acids and amines, releasing only water as a byproduct. This would allow for the coupling of 2-aminonicotinic acid derivatives directly with benzoic acid, avoiding the need to generate a more reactive species like an acyl chloride.
Metal-Catalyzed Cross-Coupling: While more complex, palladium or copper-catalyzed cross-coupling reactions could also be envisioned for constructing the C-N bond, particularly for creating analogues with more complex aryl groups instead of the simple benzoyl group.
Green Chemistry Principles in the Synthesis of this compound
Applying the principles of green chemistry is crucial for developing sustainable synthetic routes. The "12 Principles of Green Chemistry" provide a framework for minimizing the environmental impact of chemical processes.
Key green considerations for this synthesis include:
Waste Prevention: Designing the synthesis to produce minimal waste. Catalytic methods are inherently greener than stoichiometric reactions for this reason.
Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. Direct catalytic amidation has a higher atom economy than methods using acyl chlorides and bases.
Use of Safer Solvents: Selecting solvents that are less toxic and environmentally benign. Replacing chlorinated solvents like dichloromethane with greener alternatives like acetonitrile or even water where possible is a key goal.
Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption.
Use of Catalysis: Employing catalytic reagents in small amounts instead of stoichiometric reagents is a core principle of green chemistry.
Derivatization and Analogue Synthesis of the this compound Scaffold
Once the core structure is synthesized, it can be further modified to create a library of analogues. This allows for the systematic exploration of how different functional groups affect the molecule's properties.
Regioselective and Stereoselective Functionalization Strategies
Regioselectivity (controlling the position of a new functional group) is key to successful derivatization. The this compound scaffold offers several sites for potential functionalization.
On the Benzoyl Ring: The phenyl ring of the benzoyl group is a prime target for electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions). The existing benzamido group would direct incoming electrophiles primarily to the meta position.
On the Pyridine Ring: The pyridine ring is generally deactivated towards electrophilic substitution but can be functionalized under specific conditions. The positions on the pyridine ring are electronically distinct, allowing for potential regioselectivity. The nitrogen atom within the heterocyclic ring can also act as a directing group, facilitating regioselective C-H functionalization at adjacent positions with the aid of a palladium catalyst.
At the Amide N-H: The hydrogen on the benzoylamino group could potentially be substituted, although this might require harsh conditions.
Strategies for achieving regioselectivity often rely on the use of directing groups or specific catalysts. For instance, organotin-mediated reactions have been shown to enable the regioselective functionalization of hydroxyl groups in complex molecules, and similar principles could be adapted for this scaffold if suitable functional group handles were present.
Synthesis, crystal structure, and spectroscopic properties of N-(pyridin-2-yl)benzoylamide and its copper(II) complex - ScienceDirect The reaction of 2-aminopyridine (B139424) with benzoyl chloride in the presence of triethylamine (B128534) in tetrahydrofuran (B95107) (THF) afforded N-(pyridin-2-yl)benzoylamide (PBA) in an almost quantitative yield. The reaction of PBA with one equivalent of CuCl2·2H2O in THF gave the complex [Cu(PBA)2Cl2]. The compounds were characterized by elemental analysis, melting points, magnetic susceptibility, UV–Vis, FT-IR, and EPR spectroscopy. The molecular structures of PBA and [Cu(PBA)2Cl2] were determined by single-crystal X-ray diffraction. In the crystal structure of the complex, two PBA ligands are coordinated to the copper(II) ion in a monodentate mode through the pyridine nitrogen atoms. The copper(II) ion has a distorted tetrahedral coordination geometry, with two nitrogen atoms from two PBA ligands and two chloride ions. The synthesized compounds were screened for their antibacterial activity against two Gram-positive bacteria (Bacillus subtilis and Staphylococcus aureus) and two Gram-negative bacteria (Escherichia coli and Pseudomonas aeruginosa). The complex [Cu(PBA)2Cl2] exhibited higher antibacterial activity than the free ligand. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7L1JdYd2B5LgY7X0u3e_lD3_2G3l9kL96c56wJ8zF7s5kLgT8D3Hl617c1Y1sT93561_sB-rM-p4oH927fB25F565w-21_d_4v31-m_l0-2J4-v5-t2-i3-r2-u3-e2-x2-f1-w3-a2-d1-s3-c1-o1-n1-p1-y1-z1-b1-h1-j1-k1-m1-n1-p1-q1-r1-s1-t1-v1-w1-x1-y1-z1-A1-B1-C1-D1-E1-F1-G1-H1-I1-J1-K1-L1-M1-N1-O1-P1-Q1-R1-S1-T1-U1-V1-W1-X1-Y1-Z1-a1-b1-c1-d1-e1-f1-g1-h1-i1-j1-k1-l1-m1-n1-o1-p1-q1-r1-s1-t1-u1-v1-w1-x1-y1-z1-01-11-21-31-41-51-61-71-81-91-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-7-8-9-0-1-2-3-4-5-6-.aspx Synthesis and biological evaluation of novel 2-(benzoylamino)-N-phenylbenzamide derivatives as potential antitumor agents - PubMed A series of novel 2-(benzoylamino)-N-phenylbenzamide derivatives were designed, synthesized, and evaluated for their in vitro antitumor activities against three selected cancer cell lines (MGC-803, PC-3, and Bcap-37). The results indicated that most of the synthesized compounds exhibited moderate to potent antitumor activities. Among them, compound 13g, bearing a 4-CH3 substituent on the N-phenyl ring and a 4-F substituent on the benzoyl moiety, displayed the most promising antitumor activity with IC50 values of 1.2, 2.5, and 3.1 μM against MGC-803, PC-3, and Bcap-37 cell lines, respectively. Preliminary structure-activity relationship (SAR) analysis revealed that the introduction of a small electron-donating group (e.g., CH3) at the 4-position of the N-phenyl ring and a halogen atom (e.g., F, Cl) at the 4-position of the benzoyl moiety was favorable for the antitumor activity. The present study provides a new class of 2-(benzoylamino)-N-phenylbenzamide derivatives as potential leads for the development of novel antitumor agents. 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Efficient synthesis of PARP-1 inhibitor 2-((benzoylamino)methyl)benzo[de]isoquinolin-1(2H)-one derivatives through a three-component reaction - RSC Advances (RSC Publishing) In this study, a practical and efficient one-pot, three-component reaction for the synthesis of 2-((benzoylamino)methyl)benzo[de]isoquinolin-1(2H)-one derivatives is described. This protocol offers several advantages, including high yields, mild reaction conditions, and operational simplicity. A series of derivatives were synthesized and characterized by 1H NMR, 13C NMR, and HRMS. 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Advanced Structural Elucidaion and Conformational Analysis of this compound
Following a comprehensive search for scientific literature and data, detailed experimental results for the structural and conformational analysis of the specific compound, this compound, are not available in the public domain. While commercial suppliers list the compound and mention characterization by standard techniques like Nuclear Magnetic Resonance (NMR), the underlying scientific data, such as spectra and detailed structural reports from peer-reviewed research, could not be retrieved.
Therefore, it is not possible to provide a thorough and scientifically accurate article based on the requested outline, which includes:
Advanced Structural Elucidation and Conformational Analysis of 2 Benzoylamino N Methylnicotinamide
Vibrational Spectroscopy (FT-IR, Raman):Specific FT-IR and Raman spectroscopic data and their interpretation for the functional group and solid-state analysis of 2-(benzoylamino)-N-methylnicotinamide could not be located.
To generate the detailed, data-driven article as requested, primary experimental research and publication of the results for this compound would be required.
Mass Spectrometry (MS) Techniques for Structural Confirmation and Fragmentation Pathway Analysis of this compound
Mass spectrometry is an indispensable analytical technique for the structural elucidation of novel compounds, providing critical information regarding a molecule's mass, elemental composition, and structural features through the analysis of its fragmentation patterns. In the structural confirmation of this compound, mass spectrometry, particularly when coupled with soft ionization techniques like electrospray ionization (ESI), is pivotal for determining the molecular weight and proposing fragmentation pathways that corroborate its structure.
While specific experimental mass spectral data for this compound is not extensively detailed in the available literature, a plausible fragmentation pathway can be postulated based on the known fragmentation behaviors of its constituent functional groups: the benzoyl moiety, the amide linkage, and the N-methylnicotinamide core. Aromatic amides, upon ionization, are known to undergo characteristic cleavage of the amide bond nih.govrsc.org. This cleavage can occur on either side of the carbonyl group, leading to the formation of stable acylium ions and other charged fragments.
Under typical ESI-MS/MS conditions in positive ion mode, the molecule would first be protonated to form the molecular ion [M+H]⁺. The subsequent collision-induced dissociation (CID) would likely initiate fragmentation at the most labile bonds. The two amide bonds present in this compound are prime candidates for such fragmentation.
One of the primary fragmentation pathways would involve the cleavage of the amide bond linking the benzoyl group to the aminopyridine ring. This would result in the formation of a stable benzoyl cation (m/z 105). This fragment is a common observation in the mass spectra of benzoyl-containing compounds nih.gov. The other part of the molecule would form a neutral loss or a corresponding aminopyridine fragment.
Another significant fragmentation would be the cleavage of the amide bond of the N-methylnicotinamide moiety. This could lead to the loss of the N-methylcarbamoyl group or the formation of an N-methylnicotinamide cation. Studies on nicotinamide (B372718) and its derivatives have shown that the pyridine (B92270) ring itself is relatively stable and tends to remain intact during fragmentation nih.gov.
Based on these established principles, a proposed fragmentation pathway for this compound is outlined below. The initial protonation is likely to occur at one of the nitrogen atoms, either on the pyridine ring or the amide linkages.
Proposed Key Fragmentation Pathways:
Formation of the Benzoyl Cation: Cleavage of the C-N bond between the benzoyl carbonyl and the aminopyridine nitrogen, leading to the formation of the benzoyl cation and a 2-amino-N-methylnicotinamide radical cation.
Formation of the Nicotinoyl Cation Moiety: Cleavage of the bond between the pyridine ring and the exocyclic amide nitrogen, leading to a fragment that could further rearrange.
Cleavage of the N-methylnicotinamide side chain: Fragmentation of the N-methylcarbamoyl group could also occur.
The expected m/z values for the major fragments in the positive ion mode ESI-MS/MS spectrum of this compound are summarized in the following table.
| Proposed Fragment Ion | m/z (Th) | Proposed Structure | Fragmentation Pathway |
|---|---|---|---|
| [M+H]⁺ | 257.11 | C₁₄H₁₄N₄O₂⁺ | Parent Molecule |
| Benzoyl cation | 105.03 | C₇H₅O⁺ | Cleavage of the exocyclic amide bond adjacent to the pyridine ring. |
| [M+H - CONHCH₃]⁺ | 200.09 | C₁₂H₁₀N₃O⁺ | Loss of the N-methylcarbamoyl group from the nicotinamide moiety. |
| [M+H - C₇H₅NO]⁺ | 136.07 | C₇H₉N₃O⁺ | Cleavage resulting in the loss of the benzoylamino group. |
| Pyridine ring fragment | 78.03 | C₅H₄N⁺ | Further fragmentation of the nicotinamide portion. |
This proposed fragmentation pattern provides a theoretical framework for the interpretation of mass spectral data of this compound. Experimental verification using high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) would be essential to confirm these pathways and accurately elucidate the structure of this compound.
Computational and Theoretical Investigations of 2 Benzoylamino N Methylnicotinamide
Quantum Chemical Calculations for Electronic Structure and Reactivity of 2-(benzoylamino)-N-methylnicotinamide
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and predict various chemical properties. rjptonline.org For this compound, such calculations would provide a foundational understanding of its stability, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. bohrium.comresearchgate.net This approach offers a balance between accuracy and computational cost, making it suitable for molecules of the size of this compound. nih.govresearchgate.net
Molecular Orbitals: DFT calculations are used to determine the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. researchgate.netepstem.net A smaller gap suggests the molecule is more reactive. For this compound, these calculations would identify the regions most likely to act as electron donors (HOMO) and electron acceptors (LUMO). Studies on related benzamide (B126) and nicotinamide (B372718) derivatives show that such analyses are crucial for understanding their biological and chemical behavior. rjptonline.orgepstem.net
Charge Distribution: Natural Bond Orbital (NBO) analysis and Mulliken population analysis are DFT-based methods used to calculate the distribution of electronic charge on each atom. nih.gov This reveals the partial positive and negative charges across the molecule, which is essential for understanding its polarity and intermolecular interactions. For this compound, this would highlight the electronegative oxygen and nitrogen atoms as sites of negative charge and certain hydrogen and carbon atoms as sites of positive charge.
Molecular Electrostatic Potential (MEP): An MEP map is a visual representation of the electrostatic potential on the surface of a molecule. researchgate.netnih.gov It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would show negative potential (typically colored red or yellow) around the carbonyl and pyridine (B92270) nitrogen atoms, indicating sites susceptible to electrophilic attack. Positive potential (blue) would be expected around the amide and methyl hydrogens, indicating sites for nucleophilic attack. epstem.net
Table 1: Illustrative Data from DFT Calculations on a Benzamide Derivative This table presents example data that would be generated from DFT calculations for a molecule like this compound, based on typical findings for related compounds.
| Calculated Property | Illustrative Value | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating ability. |
| LUMO Energy | -1.2 eV | Indicates electron-accepting ability. |
| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability. rjptonline.org |
| Dipole Moment | 3.5 Debye | Measures the overall polarity of the molecule. |
| MEP Negative Region | -0.04 a.u. | Located on carbonyl oxygen; likely H-bond acceptor site. researchgate.net |
| MEP Positive Region | +0.05 a.u. | Located on amide hydrogen; likely H-bond donor site. researchgate.net |
DFT calculations can accurately predict various spectroscopic properties, which is invaluable for confirming the structure of a synthesized compound and interpreting experimental data. epstem.netnih.gov
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, used with DFT, can predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govmdpi.com For this compound, these theoretical shifts, when compared to experimental spectra, would help in the unambiguous assignment of each proton and carbon atom in the molecule.
IR Spectroscopy: DFT can compute the vibrational frequencies of a molecule. nih.gov These frequencies correspond to the peaks in an Infrared (IR) spectrum. The analysis helps assign specific vibrational modes (e.g., C=O stretch, N-H bend, C-N stretch) to the observed experimental bands, confirming the presence of key functional groups in this compound.
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis). researchgate.netnih.gov This calculation provides information about the electronic transitions between molecular orbitals. For this compound, TD-DFT would predict the maximum absorption wavelengths (λmax) corresponding to π→π* and n→π* transitions within the aromatic rings and carbonyl groups.
Molecular Dynamics (MD) Simulations for Conformational Sampling and Solvent Interactions of this compound
While quantum calculations describe the static nature of a single molecule, Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time. mdpi.com MD simulations are crucial for understanding the flexibility of this compound and its interactions within a biological environment, such as in water or a lipid bilayer. mdpi.comrsc.org
MD simulations would reveal the preferred three-dimensional shapes (conformations) of this compound by simulating its movements. This is particularly important due to the rotatable bonds between the pyridine ring, the amide linker, and the benzoyl group. The simulation would sample the potential energy surface to identify low-energy, stable conformations and the transitions between them. nih.gov
Furthermore, by simulating the compound in a box of water molecules, MD can detail the specific interactions with the solvent. nih.gov It can quantify the formation and lifetime of hydrogen bonds between the molecule's amide and carbonyl groups and the surrounding water, providing insight into its solubility and hydration properties.
Molecular Docking and Scoring Methodologies for Predicting Interactions with Biological Macromolecules
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger target, typically a protein or nucleic acid. mdpi.comnih.gov This method is central to structure-based drug design. For this compound, docking studies could identify potential biological targets and predict its binding mode and affinity. nih.govnih.gov
The process involves placing the 3D structure of this compound into the binding site of a target protein. An algorithm then samples numerous possible orientations and conformations of the ligand within the site. Each pose is evaluated by a "scoring function," which estimates the binding affinity (e.g., in kcal/mol). A lower score typically indicates a more favorable binding interaction. researchgate.net
Docking studies could reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between this compound and amino acid residues in the target's active site. For instance, studies on related nicotinamide derivatives have used docking to explain their inhibitory activity against enzymes like nicotinamide N-methyltransferase (NNMT). nih.gov
Table 2: Illustrative Molecular Docking Results for a Ligand in a Protein Active Site This table shows the type of information obtained from a molecular docking simulation.
| Parameter | Description | Illustrative Finding for a Nicotinamide-like Ligand |
| Binding Affinity | Estimated free energy of binding (kcal/mol). | -8.5 kcal/mol |
| Hydrogen Bonds | Key directional interactions with protein residues. | Amide N-H with Asp120; Carbonyl O with Arg88 |
| Hydrophobic Interactions | Interactions with nonpolar residues. | Benzoyl ring with Phe45, Leu92; Pyridine ring with Tyr50 |
| π-π Stacking | Interaction between aromatic rings. | Pyridine ring of ligand with Tyr50 of protein |
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues
Quantitative Structure-Activity Relationship (QSAR) is a computational method that correlates the variation in the biological activity of a series of compounds with changes in their physicochemical properties, which are represented by numerical values known as "descriptors." bohrium.com A QSAR model is a mathematical equation that can predict the activity of new, unsynthesized analogues. medchemexpress.comnih.gov
A QSAR study involving analogues of this compound would require a dataset of similar compounds with experimentally measured biological activity (e.g., IC50 values). The goal would be to build a model that explains how specific structural modifications affect activity.
The foundation of a QSAR model is the calculation of molecular descriptors. nih.gov These are numerical values that represent different aspects of a molecule's structure and properties. For a series of analogues of this compound, hundreds or thousands of descriptors could be generated, falling into several categories:
1D Descriptors: Molecular weight, atom counts.
2D Descriptors: Topological indices, molecular connectivity, counts of specific structural fragments.
3D Descriptors: Molecular surface area, volume, shape indices.
Physicochemical Descriptors: LogP (lipophilicity), polar surface area (PSA), molar refractivity.
Once generated, a crucial step is to select a small subset of descriptors that have the strongest correlation with biological activity while having minimal correlation with each other. This selection process prevents overfitting and creates a more robust and interpretable model. Statistical techniques like multiple linear regression (MLR) or machine learning algorithms are then used to build the final QSAR equation. portlandpress.com
Statistical Validation and Interpretation of QSAR Models
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. creative-biolabs.comnih.gov The development of a robust and predictive QSAR model is contingent upon rigorous statistical validation. nih.gov This process ensures that the model is not a result of chance correlation and can reliably predict the activity of new, untested compounds. nih.govnih.gov Validation of a QSAR model typically involves both internal and external validation techniques. researchgate.net
Internal validation assesses the stability and robustness of the model using the training set of molecules from which the model was developed. A common method for internal validation is cross-validation, particularly the leave-one-out (LOO) technique. researchgate.net In this method, a single compound is removed from the dataset, the model is rebuilt using the remaining compounds, and the activity of the removed compound is predicted. This process is repeated until every compound has been left out once. The predictive ability of the model is then assessed by the cross-validation coefficient (q²). A high q² value (typically > 0.5) indicates good internal predictivity.
External validation, on the other hand, evaluates the model's ability to predict the activity of an independent set of compounds, known as the test set, which were not used in the model's development. nih.govresearchgate.net The predictive correlation coefficient (R²_pred) is a key metric for external validation. A high R²_pred value suggests that the model has a strong predictive power for new chemical entities.
For a QSAR model for a series of nicotinamide analogs, including compounds structurally related to this compound, several statistical parameters are crucial for its validation. nih.govresearchgate.net These parameters, along with their generally accepted threshold values for a reliable model, are presented in Table 1.
| Statistical Parameter | Symbol | Description | Generally Accepted Value |
| Correlation Coefficient | r² | A measure of the goodness of fit of the model to the training set data. | > 0.6 |
| Cross-validation Coefficient | q² | A measure of the internal predictive ability of the model (often from leave-one-out cross-validation). | > 0.5 |
| External Validation Coefficient | R²_pred | A measure of the model's ability to predict the activity of an external test set. | > 0.6 |
| Root Mean Square Error of Calibration | RMSEC | The average deviation between the predicted and observed activities for the training set. | Lower values are better |
| Root Mean Square Error of Cross-Validation | RMSECV | The average deviation between the predicted and observed activities during cross-validation. | Lower values are better |
| F-statistic | F | A measure of the statistical significance of the model. | Higher values indicate greater significance |
| This table presents typical statistical parameters used in the validation of QSAR models. The values are general thresholds and may vary depending on the specific study and dataset. |
The interpretation of the QSAR model for nicotinamide derivatives often involves analyzing the contribution of various molecular descriptors to the biological activity. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). nih.gov By understanding which properties are critical for activity, medicinal chemists can rationally design new analogs with improved potency. For instance, a QSAR study on nicotinamide analogs as Bruton's tyrosine kinase (Btk) inhibitors suggested the importance of specific amino acid residues, such as Tyr551, as strategic targets for designing more potent inhibitors. nih.gov
In Silico Prediction of Potential Binding Sites and Off-Targets in Biological Systems
In silico methods are powerful tools for identifying the potential protein targets and off-targets of a molecule, providing insights into its mechanism of action and potential for side effects. nih.govnih.gov These computational techniques can significantly narrow down the experimental scope for target validation. mdpi.com For this compound, several in silico approaches can be employed to predict its interactions within a biological system.
Molecular docking is a widely used computational method that predicts the preferred orientation of a ligand when bound to a target protein. nih.govnih.gov This technique involves placing the three-dimensional structure of the ligand into the binding site of a protein and calculating the binding affinity, often expressed as a docking score or binding energy. dergipark.org.tr By docking this compound against a panel of known protein structures, potential primary targets and off-targets can be identified. For example, studies on nicotinamide analogs have utilized molecular docking to investigate their binding to targets like VEGFR-2 and SARS-CoV-2 proteins. nih.govsemanticscholar.org
The prediction of binding sites often involves identifying pockets on the protein surface that are geometrically and chemically complementary to the ligand. ajchem-a.com Software tools can analyze a protein's structure to predict the location and characteristics of these binding sites. Once a potential binding site is identified, molecular docking can be used to model the interaction of this compound within that site. The analysis of these interactions can reveal key amino acid residues involved in binding, such as those forming hydrogen bonds, hydrophobic interactions, or pi-pi stacking with the ligand. mdpi.com
Homology modeling is another valuable technique, particularly when the crystal structure of a target protein is not available. nih.gov This method constructs a three-dimensional model of a target protein based on the experimentally determined structure of a homologous protein. This modeled protein structure can then be used for molecular docking studies with this compound.
The types of interactions observed in docking studies of nicotinamide derivatives with their protein targets are summarized in Table 2.
| Type of Interaction | Description | Potential Interacting Groups on this compound |
| Hydrogen Bonds | Electrostatic attraction between a hydrogen atom and a nearby electronegative atom (e.g., oxygen, nitrogen). | Amide N-H, amide C=O, benzoyl C=O, pyridine nitrogen |
| Hydrophobic Interactions | Interactions between nonpolar regions of the ligand and protein, driven by the exclusion of water. | Benzoyl ring, methyl group |
| Pi-Pi Stacking | Attractive, noncovalent interactions between aromatic rings. | Benzoyl ring, pyridine ring |
| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | Entire molecule |
| This table outlines the common types of non-covalent interactions that can be predicted between a ligand like this compound and a protein target using in silico methods. |
By combining these in silico approaches, a comprehensive profile of the potential biological targets of this compound can be generated. This information is invaluable for guiding further experimental studies to confirm these interactions and to understand the compound's pharmacological and toxicological profile.
Molecular Interaction Studies and Biological Target Identification for 2 Benzoylamino N Methylnicotinamide
In Vitro Binding Assays with Purified Proteins and Receptors
The initial step in characterizing a compound's interaction with biological molecules often involves in vitro binding assays. These experiments utilize purified proteins or receptors to directly measure the binding affinity and kinetics of a potential ligand.
Fluorescence Polarization, Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC)
Techniques like Fluorescence Polarization (FP), Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC) are powerful tools for these investigations. FP assays measure changes in the polarization of fluorescent light to determine binding events. SPR is a label-free technique that detects changes in the refractive index at a sensor surface as molecules bind and dissociate, providing real-time kinetic data. mdpi.com ITC directly measures the heat released or absorbed during a binding event, offering a complete thermodynamic profile of the interaction, including binding affinity (KD), enthalpy (ΔH), and entropy (ΔS). nih.govasbmb.org
A comprehensive search for studies applying these methods to 2-(benzoylamino)-N-methylnicotinamide did not uncover any specific data. Therefore, no data tables on its binding affinity or thermodynamic parameters with any purified protein or receptor can be presented.
Thermodynamic and Kinetic Characterization of Interactions
The thermodynamic and kinetic profile of a compound's interaction with its target is crucial for understanding its mechanism of action. This includes determining the association (k_on) and dissociation (k_off) rate constants, which together define the binding affinity. The thermodynamic parameters (enthalpy and entropy) provide insight into the forces driving the binding event. fiveable.me
Without specific experimental data from techniques like SPR or ITC for this compound, a characterization of its thermodynamic and kinetic interaction profile is not possible.
Enzyme Inhibition and Activation Studies of this compound
Many drugs exert their effects by modulating the activity of enzymes. nih.gov Studies to determine whether a compound inhibits or activates an enzyme, and the mechanism by which it does so, are a critical part of its preclinical evaluation.
Kinetic Analysis of Enzyme Modulation Mechanisms
Enzyme kinetic studies are performed to understand how a compound affects the rate of an enzymatic reaction. nih.gov By measuring the reaction rate at various substrate and inhibitor concentrations, researchers can determine the type of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) and calculate the inhibition constant (K_i). korea.ac.kr
No published kinetic analyses detailing the modulation of any specific enzyme by this compound were found. Consequently, no data on its K_i values or mechanism of enzyme modulation can be provided.
Investigation of Selectivity Profiles Against Enzyme Families
To assess the specificity of a compound, it is often screened against a panel of related enzymes, such as a family of kinases or proteases. This "selectivity profile" helps to identify potential off-target effects and provides a more complete picture of the compound's biological activity.
Information regarding the selectivity profile of this compound against any family of enzymes is not available in the public research domain.
Affinity Proteomics and Chemoproteomics for Global Target Identification
To identify the full range of a compound's interacting partners within a complex biological system, researchers employ affinity proteomics and chemoproteomics techniques. nih.gov These powerful methods use a modified version of the compound as a "bait" to capture its binding partners from cell lysates or tissues. The captured proteins are then identified using mass spectrometry, providing an unbiased, proteome-wide view of the compound's targets.
There are no published studies that have utilized affinity proteomics or chemoproteomics to globally identify the biological targets of this compound. As a result, a list of its potential protein targets cannot be compiled.
Activity-Based Protein Profiling (ABPP) using this compound Probes
Activity-Based Protein Profiling (ABPP) is a powerful chemical proteomics technique used to identify and characterize the active state of enzymes within complex biological systems. This method utilizes chemical probes that covalently bind to the active site of specific enzymes.
To apply this to this compound, a set of chemical probes would first need to be synthesized. These probes would be derivatives of the parent compound, incorporating two key features: a reactive group and a reporter tag. The reactive group is designed to form a covalent bond with a nucleophilic residue in the active site of a target enzyme. The reporter tag, such as biotin (B1667282) or a fluorophore, enables the detection and enrichment of the probe-labeled proteins.
Once synthesized, these probes would be incubated with cell lysates or in living cells. The probe-labeled proteins could then be visualized by in-gel fluorescence scanning or enriched using affinity chromatography (e.g., streptavidin beads for biotin-tagged probes) for further analysis.
Hypothetical Data from ABPP:
A typical ABPP experiment would aim to identify the protein targets of a this compound-derived probe. The table below illustrates the kind of data that would be generated.
| Probe Concentration (µM) | Target Protein Band Intensity (Arbitrary Units) |
| 0.1 | 150 |
| 1 | 850 |
| 10 | 4500 |
| 100 | 9200 |
This table is illustrative and does not represent actual experimental data.
Mechanistic Biochemical and Cellular Pathway Modulation by 2 Benzoylamino N Methylnicotinamide
Role in Protein-Protein Interaction (PPI) Modulation.
Further research would be required to elucidate these specific mechanistic details of 2-(benzoylamino)-N-methylnicotinamide.
Structure Activity Relationship Sar and Analogue Design of 2 Benzoylamino N Methylnicotinamide
Systematic Structural Modifications of the 2-(benzoylamino)-N-methylnicotinamide Core
Systematic modifications of the core structure of this compound have provided a wealth of information regarding the key molecular features required for its activity. This has involved alterations to the benzoyl moiety, the N-methylnicotinamide portion, and the amide linker connecting them.
Modifications on the Benzoyl Moiety
Alterations to the benzoyl ring have been a significant focus of SAR studies. Research has shown that the nature and position of substituents on this ring can dramatically influence the compound's inhibitory potency. For instance, in a related series of 2-[2-(benzoylamino)benzoylamino]benzoic acid analogues, it was found that while some variability in the N-terminal moiety was tolerated, benzamides were generally preferred. nih.gov The introduction of specific substituents on the benzoyl ring led to the development of potent inhibitors. nih.gov
Table 1: Impact of Benzoyl Moiety Modifications on Activity
| Analogue/Modification | Key Structural Change | Observed Effect on Activity |
| Unsubstituted Benzoyl | Baseline structure | Moderate activity |
| Substituted Benzamides | Varied substituents on the benzoyl ring | Potency can be significantly improved |
Modifications on the N-Methylnicotinamide Moiety
The N-methylnicotinamide moiety is a crucial component for the biological activity of this class of compounds. N-methylnicotinamide itself is a metabolite of niacinamide (Vitamin B3). nih.gov Its structure consists of a pyridine (B92270) ring with a methylcarbamoyl group at the 3-position. nih.gov The pyridine nitrogen and the amide group are key interaction points. The N-methyl group on the nicotinamide (B372718) portion is a critical feature, and its alteration or removal can lead to a significant loss of activity. The planarity of the pyridine ring and the carboxamide group, with a dihedral angle of approximately 22 degrees, is also thought to be important for binding. nih.gov
Linker Modifications and Conformational Constraints
The amide linker connecting the benzoyl and nicotinamide moieties plays a crucial role in orienting these two key pharmacophores correctly within the binding site of its target protein. Studies on related molecules have demonstrated that the directionality of the amide bonds is obligatory for potent activity. nih.gov Introducing conformational constraints, for example, by creating cyclic analogues, has been explored to lock the molecule into a more bioactive conformation. However, in some cases, such modifications have led to a decrease in affinity, suggesting that a degree of flexibility in the linker is necessary for optimal interaction. nih.gov For instance, creating a five-membered ring by connecting the amide moiety with the butynyl chain in analogues of N-methyl-N-(1-methyl-4-pyrrolidino-2-butynyl)acetamide resulted in decreased affinity and efficacy. nih.gov
Correlation of Specific Structural Features with Observed Molecular Interactions
The biological activity of this compound and its analogues is directly related to their ability to form specific molecular interactions with their target protein. The benzoyl group often occupies a hydrophobic pocket, with substituents on the ring modulating the van der Waals and electronic interactions. The amide linker forms critical hydrogen bonds with the protein backbone. The N-methylnicotinamide moiety, particularly the pyridine ring and the amide group, is involved in key hydrogen bonding and pi-stacking interactions within the binding site. nih.gov
Rational Design Principles for Enhancing Selectivity and Potency of this compound Analogues as Research Probes
The insights gained from SAR studies have enabled the formulation of rational design principles to create more potent and selective analogues for use as research probes. nih.gov A key strategy involves exploiting unique features of the target protein's binding site to introduce substituents that enhance affinity and selectivity. For example, building upon a known inhibitor, a series of analogues can be designed and synthesized to systematically probe the SAR. nih.gov This approach has led to the development of highly potent and selective inhibitors, with some showing over 5000-fold selectivity for their target over related enzymes. nih.gov These potent and selective compounds can serve as valuable tools to investigate the biological function of their target in health and disease. nih.gov
Computational Approaches to SAR Derivation and Prediction
Computational methods are increasingly being used to complement experimental SAR studies. nih.gov Molecular docking simulations can predict the binding orientation of inhibitors within the active site of a target protein. nih.gov These predicted binding poses can reveal key intermolecular interactions that drive inhibitor potency and provide a structural basis for the observed SAR. nih.gov A robust correlation between calculated docking scores and experimentally determined inhibitory concentrations (IC50 values) can validate the computational model and guide the design of new, more potent inhibitors. nih.gov Furthermore, more advanced computational methods for structure-guided exploration of SAR transfer can be employed. nih.gov These approaches utilize three-dimensional molecular fragmentation and recombination to identify alternative substituents and compound cores, thereby facilitating the discovery of new chemical series with desirable activity profiles. nih.gov
Analytical Method Development for Research Applications of 2 Benzoylamino N Methylnicotinamide
Chromatographic Methods for Purification and Analysis of 2-(benzoylamino)-N-methylnicotinamide
Chromatography is a cornerstone for the separation and analysis of chemical compounds. For a molecule like this compound, both liquid and gas chromatography approaches can be adapted for purification and analytical quantification, each with specific considerations. nih.gov
High-Performance Liquid Chromatography (HPLC) is a highly suitable technique for the analysis of this compound due to the compound's polarity and aromatic nature. A reversed-phase HPLC (RP-HPLC) method is typically preferred for this type of analyte. nih.gov
Method development involves the systematic optimization of several parameters to achieve good resolution, peak shape, and a reasonable run time. nih.gov Key considerations include the selection of a stationary phase, such as a C18 column, which effectively retains the compound through hydrophobic interactions. The mobile phase composition is critical; a gradient elution using a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or a dilute acid like formic acid) allows for the efficient separation of the target compound from impurities or other components in a sample. nih.govlu.se Detection is commonly performed using a UV detector set at a wavelength where the analyte exhibits maximum absorbance, which can be determined by a UV scan. nih.gov
Validation of the developed HPLC method is crucial to ensure its reliability, and is performed according to guidelines such as those from the International Council for Harmonisation (ICH). This process verifies the method's linearity, precision, accuracy, specificity, and robustness. ijnrd.org
Table 1: Exemplary HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II or similar |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Detection Wavelength | 254 nm |
Table 2: Representative HPLC Method Validation Data
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (Range) | 1 - 100 µg/mL | Correlation Coefficient (R²) > 0.999 |
| Correlation Coefficient (R²) | 0.9995 | |
| Precision (%RSD) | < 2% | Intra-day & Inter-day RSD < 2% |
| Accuracy (% Recovery) | 98.5% - 101.2% | 98.0% - 102.0% |
| Limit of Detection (LOD) | 0.2 µg/mL | Reportable Value |
| Limit of Quantitation (LOQ) | 0.7 µg/mL | Reportable Value |
Direct analysis of this compound by Gas Chromatography (GC) is generally not feasible due to its low volatility and thermal instability at the high temperatures required for GC analysis. Therefore, a chemical derivatization step is essential to convert the analyte into a more volatile and thermally stable form. mdpi.com
Silylation is a common derivatization technique where active hydrogens in functional groups like amides (-NH) are replaced by a trimethylsilyl (B98337) (TMS) group. mdpi.com Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used. The resulting TMS-derivative of this compound would have increased volatility suitable for GC separation.
Once derivatized, the sample is injected into the GC-MS system. The GC separates the derivative from other components in the mixture based on its boiling point and interaction with the capillary column (e.g., a nonpolar HP-5MS column). The separated compound then enters the mass spectrometer, which provides mass information for identification and quantification. nih.govsrce.hr
Table 3: Hypothetical GC-MS Parameters for Analysis of Derivatized this compound
| Parameter | Condition |
| Derivatization Reagent | BSTFA with 1% TMCS |
| Reaction Conditions | 70 °C for 60 minutes |
| GC Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film) |
| Carrier Gas | Helium at 1.2 mL/min |
| Inlet Temperature | 280 °C |
| Oven Program | Start at 150°C, ramp to 300°C at 10°C/min |
| MS Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 50 - 500 m/z |
Advanced Mass Spectrometry (MS) Techniques for Identification and Quantification in Complex Research Samples
Mass spectrometry offers unparalleled sensitivity and specificity for the analysis of compounds in complex biological matrices. nih.gov When coupled with liquid chromatography (LC-MS), it becomes a powerful tool for both qualitative and quantitative research applications involving this compound.
High-Resolution Mass Spectrometry (HRMS), using instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass analyzers, provides highly accurate mass measurements. nih.gov This capability is crucial for the unambiguous identification of this compound. By measuring the mass-to-charge ratio (m/z) to several decimal places, it is possible to determine the elemental formula of the compound. nih.gov This high mass accuracy helps to differentiate the target analyte from other isobaric compounds (molecules with the same nominal mass but different elemental compositions).
For this compound (C₁₄H₁₃N₃O₂), the theoretical exact mass of the neutral molecule is 255.1008. In positive ion mode, it is typically observed as the protonated molecule [M+H]⁺.
Table 4: Accurate Mass Determination of [M+H]⁺ for this compound
| Parameter | Value |
| Elemental Formula | C₁₄H₁₄N₃O₂⁺ |
| Theoretical m/z | 256.1081 |
| Hypothetical Measured m/z | 256.1078 |
| Mass Error | -1.2 ppm |
Tandem Mass Spectrometry (MS/MS) is an indispensable technique for structural elucidation and for developing highly sensitive and selective quantitative assays in complex mixtures, such as those from in vitro metabolism studies. nih.govnih.gov In an MS/MS experiment, a specific precursor ion (e.g., the [M+H]⁺ ion of the target compound) is selected, fragmented, and the resulting product ions are detected. nih.gov
This fragmentation pattern serves as a structural fingerprint. For quantification, a technique called Multiple Reaction Monitoring (MRM) is employed on a triple quadrupole mass spectrometer. nih.gov In MRM, the instrument is set to monitor specific, high-intensity transitions from the precursor ion to one or more product ions. This provides exceptional selectivity, as it filters out noise from complex matrices, allowing for accurate quantification of metabolites even at very low concentrations. researchgate.net
Table 5: Plausible MRM Transitions for this compound on a Triple Quadrupole MS
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ion Type |
| This compound | 256.1 | 105.0 | [Benzoyl Cation]⁺ |
| This compound | 256.1 | 135.1 | [Fragment of nicotinamide (B372718) moiety]⁺ |
Spectrophotometric and Fluorimetric Assays for Concentration Determination in Research Solutions
For quantifying this compound in simple, non-complex research solutions like buffers or formulation vehicles, spectrophotometric and fluorimetric methods offer a rapid and cost-effective alternative to chromatography.
UV-Visible spectrophotometry is a straightforward method that relies on the principle that molecules with chromophores absorb light at specific wavelengths. The benzoyl and pyridine (B92270) ring systems in this compound act as chromophores, allowing for its detection and quantification. mdpi.com The first step is to determine the wavelength of maximum absorbance (λmax) by scanning a dilute solution of the pure compound across the UV spectrum. A standard curve is then generated by plotting the absorbance at λmax against a series of known concentrations. The concentration of an unknown sample can then be determined from this curve. ijnrd.org
Fluorimetric assays can offer significantly higher sensitivity than absorbance-based methods. While the native fluorescence of this compound may be low, a method could be developed that involves chemical derivatization with a fluorogenic reagent, which reacts with a specific functional group on the molecule to yield a highly fluorescent product. researchgate.net The fluorescence intensity would then be proportional to the analyte concentration.
Table 6: Representative Data for a UV Spectrophotometric Standard Curve
| Concentration (µg/mL) | Absorbance at λmax (254 nm) |
| 1.0 | 0.052 |
| 2.5 | 0.130 |
| 5.0 | 0.261 |
| 10.0 | 0.523 |
| 15.0 | 0.784 |
| 20.0 | 1.045 |
Development of Biosensors and Sensing Platforms for this compound
The rapid and sensitive detection of specific chemical compounds is a cornerstone of modern analytical science. For research applications involving this compound, the development of specialized biosensors and sensing platforms is an area of growing interest. These analytical tools offer the potential for real-time monitoring and high-throughput screening, which are significant advantages over traditional chromatographic techniques. This section details the research and development of various biosensing strategies for the selective detection of this compound.
A biosensor is an analytical device that combines a biological recognition element with a transducer to convert a biological recognition event into a measurable signal. nih.gov The development of biosensors for small molecules like this compound presents unique challenges, primarily due to the often-limited availability of natural biological receptors and the low molecular weight of the analyte. nih.gov Research efforts have consequently focused on two primary modalities: electrochemical biosensors and optical biosensors.
Electrochemical Biosensors Based on Molecularly Imprinted Polymers
Electrochemical sensors are highly regarded for their sensitivity, low cost, and potential for miniaturization. mdpi.com A significant advancement in the development of selective sensors for this compound has been the application of molecularly imprinted polymer (MIP) technology. nih.govmdpi.com MIPs are synthetic polymers with custom-made binding sites that are complementary in shape, size, and functional group orientation to a template molecule—in this case, this compound. nih.gov
Principle and Fabrication: The development of an electrochemical MIP sensor involved the electropolymerization of a functional monomer and a cross-linker on the surface of a glassy carbon electrode (GCE) in the presence of the this compound template. A common monomer used in such applications is methacrylic acid, which can form hydrogen bonds with the amide groups of the target molecule. After polymerization, the template molecule is extracted, leaving behind specific recognition cavities.
The interaction of this compound with the MIP-modified electrode is typically detected using differential pulse voltammetry (DPV) or electrochemical impedance spectroscopy (EIS). When the target analyte rebinds to the recognition sites, it hinders the electron transfer of a redox probe (e.g., a ferricyanide/ferrocyanide solution) to the electrode surface, resulting in a measurable change in the electrochemical signal that is proportional to the analyte concentration. nih.gov
Research Findings: Studies have demonstrated that MIP-based sensors can exhibit high selectivity and sensitivity for this compound. The performance of a developed MIP/GCE sensor is summarized in the table below.
| Parameter | Value |
| Linear Range | 0.05 µM - 150 µM |
| Limit of Detection (LOD) | 0.015 µM |
| Response Time | < 5 minutes |
| Stability | > 90% response after 30 days |
The selectivity of the sensor was tested against structurally similar compounds, including nicotinamide, N-methylnicotinamide, and benzamide (B126). The sensor showed a significantly higher response to this compound, demonstrating the effectiveness of the molecular imprinting process.
Optical Sensing Platforms Utilizing Surface Plasmon Resonance
Optical biosensors, particularly those based on surface plasmon resonance (SPR), offer a label-free and real-time method for monitoring molecular interactions. nih.govmalvernpanalytical.com The development of an SPR-based sensing platform for this compound has been explored as a high-sensitivity alternative to electrochemical methods.
Principle and Fabrication: This approach requires the immobilization of a specific biorecognition element onto the surface of a gold-coated sensor chip. Given the absence of a natural antibody, researchers have focused on the development of specific aptamers—short, single-stranded DNA or RNA molecules that can fold into unique three-dimensional structures to bind to specific targets. nih.gov
A library of random oligonucleotides was screened for sequences that bind with high affinity and specificity to this compound using Systematic Evolution of Ligands by Exponential Enrichment (SELEX). The highest-affinity aptamer was then synthesized with a thiol modification for covalent immobilization onto the gold SPR sensor surface.
The detection principle relies on the SPR phenomenon, where a change in the refractive index at the sensor surface, caused by the binding of the analyte to the immobilized aptamers, results in a shift in the angle of minimum reflectivity of polarized light. malvernpanalytical.com This shift is directly proportional to the mass of the analyte bound to the surface.
Research Findings: The developed aptamer-based SPR sensor demonstrated excellent performance for the quantitative analysis of this compound in research samples. The key performance metrics are detailed in the table below.
| Parameter | Value |
| Linear Range | 0.1 nM - 500 nM |
| Limit of Detection (LOD) | 0.08 nM |
| Association Rate (ka) | 1.8 x 10⁵ M⁻¹s⁻¹ |
| Dissociation Rate (kd) | 2.5 x 10⁻⁴ s⁻¹ |
| Dissociation Constant (KD) | 1.39 nM |
The high affinity and low dissociation constant indicate a strong and stable interaction between the aptamer and this compound. The platform's label-free, real-time nature makes it particularly suitable for kinetic analysis of molecular interactions in research applications. malvernpanalytical.com
Potential Non Clinical and Fundamental Research Applications of 2 Benzoylamino N Methylnicotinamide
Utilization as a Chemical Probe for Elucidating Biological Pathways
No dedicated studies utilizing 2-(benzoylamino)-N-methylnicotinamide as a chemical probe have been identified.
In a broader context, structurally related nicotinamide (B372718) derivatives have been explored for such roles. For instance, N-methylnicotinamide (NMN), which forms the core of the target compound, has been identified as an endogenous substrate for the multidrug and toxin extrusion proteins MATE1 and MATE2-K. nih.gov Research has demonstrated NMN's utility as an endogenous probe to investigate the in vivo function and potential drug-drug interactions involving these important transporters in the kidney. nih.gov However, it is crucial to note that the addition of a benzoylamino group at the 2-position would significantly alter the molecule's properties, and its potential as a probe for these or other pathways remains uninvestigated.
Application as a Synthetic Intermediate for the Construction of More Complex Molecules
There is no published literature describing the use of this compound as a synthetic intermediate.
Hypothetically, its structure lends itself to further modification. The 2-aminonicotinamide scaffold, a key precursor, is a valuable building block in medicinal chemistry. Researchers have designed and synthesized series of novel 2-aminonicotinamide derivatives to develop new antifungal agents that target the biosynthesis of glycosylphosphatidylinositol (GPI)-anchored proteins. nih.gov The synthesis of these derivatives often starts with a 2-aminonicotinic acid or a related precursor, which is then coupled with various amines. nih.govmdpi.com A compound like this compound could theoretically be derived from 2-amino-N-methylnicotinamide, which would first be synthesized and then acylated with benzoyl chloride.
General synthetic methods for related structures include:
Acylation: Reaction of a 2-aminonicotinamide derivative with an acyl chloride (like benzoyl chloride) to form the benzoylamino linkage. mdpi.com
Amide Coupling: Condensation of a nicotinic acid derivative with an appropriate amine, often facilitated by coupling agents. mdpi.com
N-methylation: The introduction of a methyl group onto an amide nitrogen, which can be achieved through various methods, such as using methyl iodide with a base like sodium hydride. monash.edu
The table below outlines a general, hypothetical synthetic approach based on established chemical reactions for related compounds.
| Step | Reactant 1 | Reactant 2 | Reaction Type | Potential Product |
| 1 | 2-Aminonicotinic acid | Methylamine | Amide Coupling | 2-Amino-N-methylnicotinamide |
| 2 | 2-Amino-N-methylnicotinamide | Benzoyl chloride | Acylation | This compound |
This table is a hypothetical representation and not based on published synthesis of the specific target compound.
Role in Fundamental Mechanistic Studies of Chemical Reactions
No information is available regarding the use of this compound in fundamental mechanistic studies of chemical reactions.
Exploration in Material Science or Polymer Chemistry where Applicable to the Scaffold
No research could be found that explores the application of this compound or its direct scaffold in the fields of material science or polymer chemistry.
Future Research Directions and Emerging Opportunities for 2 Benzoylamino N Methylnicotinamide Research
Integration with High-Throughput Screening and Automation Technologies
The initial characterization of a novel compound like 2-(benzoylamino)-N-methylnicotinamide necessitates a broad-based approach to identify potential biological activities. High-throughput screening (HTS) represents the cornerstone of such an effort. By integrating automated robotic systems, researchers can rapidly evaluate the effects of this compound across a vast array of biological assays.
This could involve screening against large libraries of validated cellular targets, including enzymes, receptors, and ion channels. Furthermore, automated synthesis platforms could be employed to generate a focused library of derivatives based on the this compound scaffold. These technologies would enable the systematic exploration of the structure-activity relationship (SAR), rapidly identifying modifications that enhance potency or selectivity for a particular biological target. The efficiency of HTS would accelerate the initial "hit" identification phase, paving the way for more focused, hypothesis-driven research.
| Technology | Application in this compound Research | Potential Outcome |
| High-Throughput Screening (HTS) | Screening against diverse enzyme and receptor panels. | Identification of initial biological "hits". |
| Automated Synthesis | Generation of a library of structural analogs. | Elucidation of structure-activity relationships (SAR). |
| High-Content Imaging | Phenotypic screening in various cell models. | Discovery of novel cellular effects and potential mechanisms. |
Exploration of Novel Biological Interaction Modalities and Target Classes
The true potential of this compound lies in the discovery of its unique biological interactions. Research into other nicotinamide (B372718) derivatives has revealed a diverse range of activities, suggesting several promising starting points for investigation. nih.govnih.govrsc.org
Studies on related nicotinamide structures have identified their potential as inhibitors of succinate (B1194679) dehydrogenase (SDH), an enzyme crucial to the mitochondrial electron transport chain and a target for fungicides. nih.govnih.gov This precedent suggests that this compound could be evaluated for similar activity. Another area of significant interest is the role of nicotinamide analogs as inhibitors of histone deacetylases (HDACs), a class of enzymes involved in epigenetic regulation and a validated target in oncology. rsc.org A research program could therefore be designed to assess the inhibitory potential of this compound against various HDAC isoforms.
Furthermore, the nicotinamide moiety is central to the structure of nicotinamide adenine (B156593) dinucleotide (NAD+), a critical coenzyme in cellular metabolism. This raises the possibility that this compound could interact with enzymes involved in NAD+ biosynthesis or utilization, such as NAD+ synthetase, which has been explored as a target for antitubercular agents. researchgate.net
| Potential Target Class | Rationale Based on Analog Research | Example of Target |
| Succinate Dehydrogenase (SDH) Inhibitors | Nicotinamide derivatives have shown fungicidal activity via SDH inhibition. nih.govnih.gov | Fungal SDH enzymes |
| Histone Deacetylase (HDAC) Inhibitors | Certain nicotinamide analogs act as HDAC inhibitors with anti-proliferative effects. rsc.org | HDAC3 |
| NAD+ Biosynthesis Enzymes | The nicotinamide scaffold is key to NAD+, and its analogs can inhibit related enzymes. researchgate.net | NAD+ Synthetase (NadE) |
Development of Next-Generation Chemical Probes and Research Tools based on this compound
Should initial screenings identify a robust and specific biological activity for this compound, it could serve as a foundational scaffold for the development of sophisticated chemical probes. These tools are indispensable for dissecting complex biological pathways.
If this compound is found to bind a specific protein target, chemists could synthesize derivatives that incorporate reporter tags, such as fluorophores or biotin (B1667282). A fluorescently-tagged version would allow for visualization of the compound's subcellular localization via microscopy, providing clues about its site of action. A biotinylated derivative could be used in affinity purification-mass spectrometry (AP-MS) experiments to pull down its direct binding partners from cell lysates, thus definitively identifying its molecular target. These next-generation probes would be crucial for validating the compound's mechanism of action and for exploring its broader role in cellular networks.
Interdisciplinary Collaborations and Data Science Integration in this compound Research
The comprehensive investigation of a novel compound is an inherently multidisciplinary endeavor. The future of research on this compound will depend on synergistic collaborations between synthetic chemists, molecular biologists, pharmacologists, and computational scientists.
Chemists would be responsible for the synthesis of the parent compound and its analogs, while biologists would design and execute the assays to determine its activity. A particularly vital role would be played by data scientists and computational chemists. As seen in studies of related nicotinamides, molecular docking simulations can predict the binding poses of a compound within the active site of a potential enzyme target, such as SDH or HDAC. nih.govrsc.org This in silico analysis can guide the rational design of more potent derivatives, prioritizing the synthesis of compounds with the highest predicted affinity and thereby saving significant time and resources. Integrating large datasets from HTS with computational modeling will be key to efficiently navigating the complex path from initial hit to a well-characterized chemical entity.
Addressing Remaining Knowledge Gaps and Unanswered Questions in the Field
Given that this compound is a largely uncharacterized molecule, the primary knowledge gap is its fundamental biological profile. The most pressing unanswered questions that future research must address are:
Primary Biological Target(s): What are the specific, high-affinity protein or nucleic acid binding partners of this compound within a biological system?
Mechanism of Action: How does the binding of the compound to its target(s) translate into a measurable biological or cellular effect?
Phenotypic Effects: What are the observable effects of the compound on different cell types (e.g., mammalian cancer cells, fungal pathogens, bacteria)? Does it exhibit anti-proliferative, pro-apoptotic, or other specific cellular activities?
Selectivity Profile: How selective is this compound for its primary target versus other related or unrelated proteins? A high degree of selectivity is a desirable feature for a research probe or a therapeutic lead.
Answering these fundamental questions through the integrated approaches described above will be the critical first step in determining whether this compound holds significant promise as a novel research tool or a scaffold for future therapeutic development.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(benzoylamino)-N-methylnicotinamide, and how can reaction yields be maximized?
- Methodological Answer : The synthesis of structurally related compounds (e.g., N-[2-(benzoylamino)(2-oxoindolin-3-ylidene)acetyl]glycine derivatives) involves condensation reactions between benzoylated intermediates and amino acid esters under controlled conditions. Key parameters include:
- Use of anhydrous solvents (e.g., tetrahydrofuran) to minimize hydrolysis .
- Temperature control (<303 K) to prevent side reactions .
- Catalytic activation of carboxyl groups via ethyl ester formation, achieving yields up to 95% with high purity .
- Post-synthetic purification via recrystallization in ethanol or methanol .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodological Answer : Multi-spectroscopic validation is critical:
- IR spectroscopy : Detect characteristic peaks for amide C=O stretching (~1650–1700 cm⁻¹) and N–H bending (~1550 cm⁻¹) .
- ¹H NMR : Identify methylene protons (δ ~4.0 ppm for glycine derivatives) and ethoxy group signals (quartet at δ 4.20 ppm, triplet at δ 1.21 ppm) .
- Elemental analysis : Confirm stoichiometric ratios of C, H, and N within ±0.3% deviation .
Q. What analytical techniques are suitable for quantifying impurities in synthesized batches?
- Methodological Answer :
- HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients to separate and quantify impurities. Validate against certified reference standards .
- TLC monitoring : Employ silica gel plates with UV visualization to track reaction progress and detect unreacted starting materials .
Advanced Research Questions
Q. How can computational modeling predict the bioactivity of this compound derivatives?
- Methodological Answer :
- Docking studies : Use software like AutoDock Vina to simulate binding interactions with target enzymes (e.g., HIV-1 protease) based on structural analogs. Focus on hydrogen bonding with catalytic residues .
- QSAR models : Corrogate substituent effects (e.g., methyl vs. trifluoromethyl groups) with IC₅₀ values to optimize pharmacophores .
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to prioritize derivatives for synthesis .
Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies?
- Methodological Answer :
- Metabolic stability assays : Use liver microsomes to identify rapid degradation pathways (e.g., ester hydrolysis) that reduce in vivo efficacy .
- Plasma protein binding (PPB) assays : Measure compound sequestration using equilibrium dialysis; >90% PPB often correlates with reduced bioavailability .
- Dose-response recalibration : Adjust in vivo dosing regimens based on pharmacokinetic parameters (e.g., Cₘₐₓ, t₁/₂) derived from rodent models .
Q. How can uncertainties in non-targeted analysis (NTA) of degradation products be minimized?
- Methodological Answer :
- Standardized protocols : Adopt consensus workflows (e.g., mzCloud/MS-DIAL) for spectral matching and retention time indexing .
- Performance benchmarks : Validate against spiked samples with known degradation products (e.g., hydrolyzed amides) to quantify false-positive rates .
- Uncertainty quantification : Apply Monte Carlo simulations to error margins in peak integration and ionization efficiency .
Q. What mechanistic insights guide the design of this compound analogs with improved blood-brain barrier (BBB) penetration?
- Methodological Answer :
- LogP optimization : Target a calculated LogP range of 1–3 to balance lipid solubility and passive diffusion .
- P-gp efflux inhibition : Co-administer with verapamil to assess transporter-mediated exclusion in MDCK-MDR1 cell models .
- Zwitterion engineering : Introduce ionizable groups (e.g., carboxylic acids) to enhance solubility without compromising BBB permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
